molecular formula C10H15N3O B181948 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol CAS No. 42487-69-4

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol

Cat. No.: B181948
CAS No.: 42487-69-4
M. Wt: 193.25 g/mol
InChI Key: MONLCVZETJZNSP-UHFFFAOYSA-N
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Description

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol typically involves the reaction of 6-methyl-2-chloropyrimidin-4-ol with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and hydroxyl groups allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

4-methyl-2-piperidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-9(14)12-10(11-8)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONLCVZETJZNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295967
Record name 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42487-69-4
Record name MLS002703929
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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